molecular formula C20H23Cl2NO B14435806 4-Chloro-2-((2-chlorophenyl)((2-methyl-1-(1-methylethyl)propyl)imino)methyl)phenol CAS No. 80018-13-9

4-Chloro-2-((2-chlorophenyl)((2-methyl-1-(1-methylethyl)propyl)imino)methyl)phenol

Cat. No.: B14435806
CAS No.: 80018-13-9
M. Wt: 364.3 g/mol
InChI Key: IHOXFJHFSYJPRR-UHFFFAOYSA-N
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Description

4-Chloro-2-((2-chlorophenyl)((2-methyl-1-(1-methylethyl)propyl)imino)methyl)phenol is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a phenolic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((2-chlorophenyl)((2-methyl-1-(1-methylethyl)propyl)imino)methyl)phenol typically involves the reaction of 4-chlorosalicylaldehyde with 2-amino-5-methylpyridine in ethanol. The reaction is carried out by adding the aldehyde solution dropwise to the amine solution over a period of 30 minutes with continuous stirring. The mixture is then allowed to evaporate slowly at room temperature to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((2-chlorophenyl)((2-methyl-1-(1-methylethyl)propyl)imino)methyl)phenol can undergo several types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols and derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-((2-chlorophenyl)((2-methyl-1-(1-methylethyl)propyl)imino)methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-((2-chlorophenyl)((2-methyl-1-(1-methylethyl)propyl)imino)methyl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the imine group can interact with nucleophiles. These interactions can lead to the compound’s antimicrobial and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-((2-chlorophenyl)((2-methyl-1-(1-methylethyl)propyl)imino)methyl)phenol is unique due to its combination of chlorine atoms, phenolic group, and imine group, which confer distinct chemical and biological properties

Properties

CAS No.

80018-13-9

Molecular Formula

C20H23Cl2NO

Molecular Weight

364.3 g/mol

IUPAC Name

4-chloro-2-[C-(2-chlorophenyl)-N-(2,4-dimethylpentan-3-yl)carbonimidoyl]phenol

InChI

InChI=1S/C20H23Cl2NO/c1-12(2)19(13(3)4)23-20(15-7-5-6-8-17(15)22)16-11-14(21)9-10-18(16)24/h5-13,19,24H,1-4H3

InChI Key

IHOXFJHFSYJPRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)N=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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